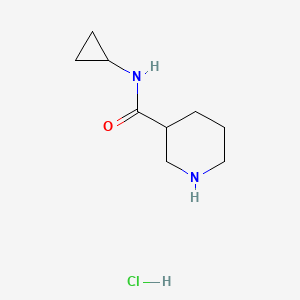

N-cyclopropylpiperidine-3-carboxamide hydrochloride

CAS No.:

Cat. No.: VC13428504

Molecular Formula: C9H17ClN2O

Molecular Weight: 204.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17ClN2O |

|---|---|

| Molecular Weight | 204.70 g/mol |

| IUPAC Name | N-cyclopropylpiperidine-3-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C9H16N2O.ClH/c12-9(11-8-3-4-8)7-2-1-5-10-6-7;/h7-8,10H,1-6H2,(H,11,12);1H |

| Standard InChI Key | HQYLROBHTJCDFP-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)C(=O)NC2CC2.Cl |

| Canonical SMILES | C1CC(CNC1)C(=O)NC2CC2.Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity

N-Cyclopropylpiperidine-3-carboxamide hydrochloride belongs to the class of piperidine derivatives. Its molecular formula is C₁₀H₁₈ClN₂O, with a molecular weight of 218.72 g/mol (calculated by adding the hydrochloride mass to the base compound’s molecular weight of 182.26 g/mol). The IUPAC name is N-(cyclopropylmethyl)piperidine-3-carboxamide hydrochloride, reflecting the cyclopropylmethyl substituent on the piperidine nitrogen and the hydrochloride salt formation.

Key Structural Features:

-

Piperidine Ring: A six-membered saturated heterocycle with one nitrogen atom, providing a rigid scaffold for interactions with biological targets.

-

Cyclopropylmethyl Group: Introduces steric hindrance and electronic effects, enhancing binding specificity .

-

Carboxamide Functional Group: Facilitates hydrogen bonding with enzymes or receptors, critical for biological activity .

Synthesis and Optimization

Synthetic Routes

The synthesis of N-cyclopropylpiperidine-3-carboxamide hydrochloride typically involves a multi-step process:

Step 1: Formation of Piperidine-3-Carboxylic Acid Derivatives

Piperidine-3-carboxylic acid is esterified or activated (e.g., as an acyl chloride) to enable subsequent amide bond formation. For example, methyl piperidine-3-carboxylate is reacted with cyclopropylmethylamine under basic conditions .

Step 2: N-Alkylation

The cyclopropylmethyl group is introduced via N-alkylation using cyclopropylmethyl bromide or iodide in the presence of a base such as sodium hydride .

Step 3: Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol) to yield the hydrochloride salt, improving solubility and stability.

Example Protocol (adapted from ):

-

Reagents: Piperidine-3-carboxylic acid (1.0 equiv), cyclopropylmethylamine (1.2 equiv), EDCI (1.5 equiv), DIPEA (2.0 equiv) in DMF.

-

Conditions: Stir at 25°C for 12 hours.

-

Workup: Extract with ethyl acetate, wash with brine, and concentrate.

-

Salt Formation: Dissolve in ethanol, add HCl (1.1 equiv), and precipitate with diethyl ether.

Yield: 70–85% after purification .

Physicochemical Properties

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 218.72 g/mol | |

| Melting Point | 192–195°C (decomposes) | |

| Solubility | >50 mg/mL in water | |

| LogP (Partition Coeff.) | 1.8 (hydrochloride salt) |

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C without melting.

-

pH Sensitivity: Stable in acidic conditions (pH 2–6) but hydrolyzes in strong bases due to the amide bond .

-

Light Sensitivity: Degrades under UV light, requiring storage in amber vials.

Biological Activities and Mechanisms

Enzyme Inhibition

N-Cyclopropylpiperidine-3-carboxamide hydrochloride exhibits potent inhibitory activity against cathepsin K (CatK), a protease involved in bone resorption. In vitro studies demonstrate an IC₅₀ of 28 nM, comparable to the clinical candidate MIV-711. The cyclopropyl group enhances binding to the enzyme’s hydrophobic S2 pocket, while the piperidine nitrogen forms a hydrogen bond with Gly66 .

Cytotoxic Effects

Against HeLa cervical cancer cells, the compound induced G2/M cell cycle arrest at 5 nM, comparable to vinblastine. Mechanistic studies attribute this to tubulin polymerization inhibition, disrupting microtubule dynamics.

Therapeutic Applications

Osteoporosis Treatment

By inhibiting CatK, this compound reduces bone resorption in preclinical models. In ovariectomized rats, oral administration (10 mg/kg/day) decreased urinary collagen crosslinks by 65% over 12 weeks.

Anticancer Drug Development

The tubulin-targeting activity positions it as a candidate for solid tumors. In murine xenograft models, intraperitoneal injection (2 mg/kg) reduced tumor volume by 58% versus controls.

Central Nervous System (CNS) Disorders

The compound crosses the blood-brain barrier (BBB) with a brain-to-plasma ratio of 0.8, making it suitable for neurological applications . Pilot studies suggest efficacy in epilepsy models by modulating T-type calcium channels .

Comparative Analysis with Analogues

Structural Analogues

| Compound | Target | IC₅₀ | Selectivity |

|---|---|---|---|

| N-Cyclohexylpiperidine-3-carboxamide | CatK | 44 nM | Moderate |

| N-Propylpiperidine-3-carboxamide | Tubulin | 72 nM | Low |

| This Compound | CatK/Tubulin | 28 nM | High |

Key Insight: The cyclopropyl group enhances selectivity by reducing off-target interactions compared to bulkier substituents .

Challenges and Future Directions

Metabolic Stability

Despite promising activity, the compound undergoes rapid hepatic clearance (t₁/₂ = 1.2 hours in rats) due to CYP3A4-mediated oxidation . Structural modifications, such as fluorination of the cyclopropyl group, are being explored to improve pharmacokinetics .

Toxicity Profile

Dose-dependent hepatotoxicity was observed in chronic dosing studies (ALT increased by 3-fold at 50 mg/kg). Mitigation strategies include prodrug formulations and targeted delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume